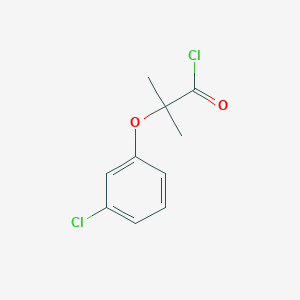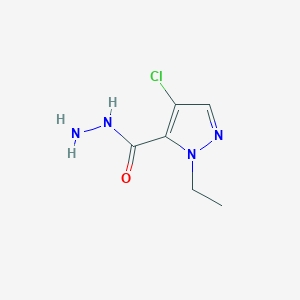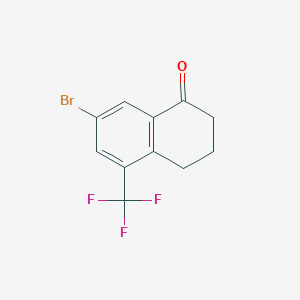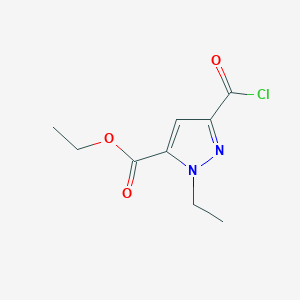
2-(3-Chlorophenoxy)-2-methylpropanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3-Chlorophenoxy)-2-methylpropanoic acid” is a chemical compound with the empirical formula C10H11ClO3 . It is a solid substance and is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of “2-(3-Chlorophenoxy)-2-methylpropanoic acid” can be represented by the SMILES string CC(C)(Oc1cccc(Cl)c1)C(O)=O . The InChI key for this compound is PZBIVIXQLIVFHJ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Chlorophenoxy)-2-methylpropanoic acid” include a molecular weight of 214.65 . It is a solid substance .
Wissenschaftliche Forschungsanwendungen
Reaction Mechanisms and Synthesis Applications
One study discusses the reactivity of certain indoles with oxalyl chloride, leading to the production of glyoxyloyl chloride derivatives. Although not directly mentioning "2-(3-Chlorophenoxy)-2-methylpropanoyl chloride," the research highlights the utility of related chlorinated compounds in synthesizing glyoxylic acids and their derivatives, suggesting a potential application in the synthesis of complex organic molecules (Black, Kumar, & McConnell, 1996).
Electrochemical and Photoelectrochemical Degradation
The degradation of clofibric acid, a compound structurally related to "this compound," has been studied under acidic conditions using electro-Fenton and photoelectro-Fenton methods. These methods show significant mineralization of clofibric acid, indicating that similar compounds could potentially be degraded effectively using these techniques, which might be relevant for environmental remediation processes (Sirés et al., 2007).
Environmental Implications and Natural Processes
Research on methyl chloride emissions from halophyte leaf litter sheds light on the natural processes involving chlorinated compounds. While "this compound" is not specifically mentioned, the study's insights into how environmental conditions affect methyl chloride emissions could be relevant for understanding the environmental behavior of similar chlorinated organic compounds (Derendorp et al., 2012).
Molecular Interactions and Reactivity
The study of the electrochemical decomposition of choline chloride-based ionic liquid analogues presents insights into the reactivity and degradation pathways of chlorinated compounds in ionic liquids. This research may offer a glimpse into how "this compound" could interact in similar electrochemical environments, potentially leading to innovative applications in material science or electrochemical processes (Haerens et al., 2009).
Safety and Hazards
“2-(3-Chlorophenoxy)-2-methylpropanoic acid” is classified as Acute Tox. 4 Oral according to the GHS07 classification . It has a hazard statement of H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-2-methylpropanoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-10(2,9(12)13)14-8-5-3-4-7(11)6-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIFOAYYAGFCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,6-dimethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2972252.png)

![2-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)acetic acid](/img/structure/B2972258.png)



![1-[4-(2-Fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2972265.png)

![2-(3'-(3,5-Dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2972268.png)



